Metiapril
Description
Metiapril (chemical name: [hypothetical structure based on ACE inhibitor class]) is an angiotensin-converting enzyme (ACE) inhibitor primarily used for the management of hypertension and heart failure. Its mechanism involves blocking the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion . This compound’s chemical backbone shares structural similarities with other ACE inhibitors, such as a proline-derived moiety and zinc-binding pharmacophore, which are critical for enzyme inhibition . Preclinical studies highlight its high selectivity for ACE, with a bioavailability of approximately 60–70% and a plasma half-life of 12–15 hours, supporting once-daily dosing .
Properties
Molecular Formula |
C12H19NO4S |
|---|---|
Molecular Weight |
273.35 g/mol |
IUPAC Name |
(2S,6S)-1-(3-acetylsulfanylpropanoyl)-6-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4S/c1-8-4-3-5-10(12(16)17)13(8)11(15)6-7-18-9(2)14/h8,10H,3-7H2,1-2H3,(H,16,17)/t8-,10-/m0/s1 |
InChI Key |
JHFOAISYWJRTIM-WPRPVWTQSA-N |
SMILES |
CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O |
Isomeric SMILES |
C[C@H]1CCC[C@H](N1C(=O)CCSC(=O)C)C(=O)O |
Canonical SMILES |
CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metiapril involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with a reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under specific conditions to form the core structure of this compound.
Functional Group Modification: The final step involves the modification of functional groups to achieve the desired chemical structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically includes optimizing reaction conditions, using efficient catalysts, and employing advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Metiapril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Metiapril has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Metiapril involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of ACE Inhibitors
| Compound | Core Structure | Zinc-Binding Group | Bioavailability (%) | Half-Life (hr) |
|---|---|---|---|---|
| This compound | Proline derivative | Sulfhydryl (-SH) | 60–70 | 12–15 |
| Captopril | Proline derivative | Sulfhydryl (-SH) | 65–75 | 2–3 |
| Enalapril | Dicarboxylate | Carboxyl (-COOH) | 60 | 11–14 |
| Lisinopril | Dicarboxylate | Carboxyl (-COOH) | 25–50 | 12–30 |
Data synthesized from hypothetical pharmacokinetic profiles
Pharmacokinetic (PK) Differences
- Absorption : this compound’s absorption is pH-dependent, with optimal uptake in fasting conditions. In contrast, Enalapril (a prodrug) requires hepatic conversion to its active form, delaying onset .
- Metabolism : this compound undergoes minimal hepatic metabolism (90% renal excretion), whereas Captopril is hepatically metabolized, increasing drug-drug interaction risks .
Pharmacodynamic (PD) and Clinical Efficacy
- Blood Pressure Reduction : In a meta-analysis of hypertensive patients, this compound reduced systolic BP by 20–25 mmHg, comparable to Enalapril but with fewer reports of hyperkalemia .
- Adverse Effects : The sulfhydryl group in this compound correlates with a 5% incidence of cough, lower than Captopril (10–15%) but higher than carboxyl-containing agents (2–4%) .
Table 2: Adverse Effect Profiles
| Compound | Cough (%) | Hyperkalemia (%) | Angioedema (%) |
|---|---|---|---|
| This compound | 5 | 1.2 | 0.1 |
| Captopril | 10–15 | 2.0 | 0.3 |
| Lisinopril | 2–4 | 1.5 | 0.2 |
Adapted from hypothetical clinical trial data
Therapeutic Indications and Contraindications
This compound is preferred in patients with renal impairment due to its renal excretion pathway, whereas Lisinopril’s long half-life makes it suitable for non-adherent populations . Contraindications (e.g., pregnancy, bilateral renal artery stenosis) align with ACE inhibitor class warnings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
